Altemicidin

Übersicht

Beschreibung

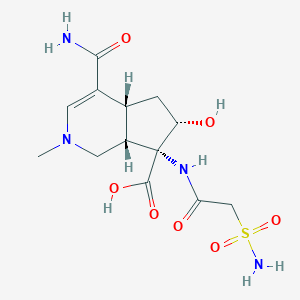

Altemicidin ist ein Monoterpenalkaloid, das erstmals 1989 in Isolaten aus marinen Actinomyceten, insbesondere Streptomyces sioyaensis, identifiziert wurde . Diese Verbindung zeigt sowohl akarizide als auch Antitumoraktivität . This compound zeichnet sich durch seine einzigartige Sulfonamid-Seitenkette und seine komplexe bicyclische Struktur aus, die einen 5,6-fusionierten Azaindan-Kern umfasst .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Totalsynthese von Altemicidin umfasst mehrere Schlüsselschritte, darunter Pyridindearomatisierung und Cycloadditionsstrategien . Der synthetische Weg zum 5,6-fusionierten bicyclischen Azaindan-Kern ist prägnant, erfordert aber eine sorgfältige Manipulation mehrerer funktioneller Gruppen. Zu den wichtigsten Schritten gehören:

Ozonolytische Spaltung: Der Cyclopentenring wird mit Ozon gespalten, gefolgt von einer Reduktion mit Natriumcyanoborhydrid.

Nosylierung und Desilylierung: Das Lactam N-H wird nosyliert, gefolgt von fluoridinduzierter Desilylierung und Lactamhydrolyse, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, wahrscheinlich aufgrund seiner komplexen Struktur und der Herausforderungen im Zusammenhang mit seiner Synthese

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Verwendung von Oxidationsmitteln, um Sauerstoff-Funktionalitäten einzuführen.

Reduktion: Verwendet Reduktionsmittel wie Natriumcyanoborhydrid, um bestimmte funktionelle Gruppen zu reduzieren.

Substitution: Umfasst den Austausch von funktionellen Gruppen, wie z. B. die Nosylierung von Lactam N-H.

Häufige Reagenzien und Bedingungen

Ozon (O3): Wird für die ozonolytische Spaltung verwendet.

Natriumcyanoborhydrid (NaBH3CN): Wird für Reduktionsreaktionen eingesetzt.

Nosylchlorid (NsCl): Wird für die Nosylierung von Lactam N-H verwendet.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Zwischenprodukte wie Lactame und die finale Altemicidinverbindung mit ihrer charakteristischen Sulfonamid-Seitenkette .

Analyse Chemischer Reaktionen

Types of Reactions

Altemicidin undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.

Reduction: Utilizes reducing agents like sodium cyanoborohydride to reduce specific functional groups.

Substitution: Involves the replacement of functional groups, such as the nosylation of lactam N-H.

Common Reagents and Conditions

Ozone (O3): Used for ozonolytic cleavage.

Sodium Cyanoborohydride (NaBH3CN): Employed for reduction reactions.

Nosyl Chloride (NsCl): Used for nosylation of lactam N-H.

Major Products

The major products formed from these reactions include intermediates like lactams and the final this compound compound with its characteristic sulfonamide side chain .

Wissenschaftliche Forschungsanwendungen

Altemicidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie: Zeigt akarizide Aktivität, was es in Studien zur Schädlingsbekämpfung nützlich macht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Schädlingsbekämpfungsmittel.

Wirkmechanismus

This compound entfaltet seine Wirkung durch seine einzigartige Sulfonamid-Seitenkette, die aus L-Cystein über eine Reihe von Oxidationen unter Beteiligung eisen(II)-haltiger Enzyme biosynthetisiert wird . Die Verbindung zielt auf tRNA-Synthetasen ab, hemmt deren Aktivität und stört so die Proteinsynthese in Zielorganismen .

Wirkmechanismus

Altemicidin exerts its effects through its unique sulfonamide side chain, which is biosynthesized from L-cysteine via a series of oxidations mediated by iron(II)-containing enzymes . The compound targets tRNA synthetases, inhibiting their activity and thereby disrupting protein synthesis in target organisms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SB-203207: Ein weiteres Alkaloid mit einer ähnlichen Struktur und Sulfonamid-Seitenkette.

SB-203208: Teilt den 5,6-fusionierten Azaindan-Kern und zeigt ähnliche biologische Aktivitäten.

Einzigartigkeit

Altemicidin ist einzigartig aufgrund seiner spezifischen Sulfonamid-Seitenkette und seiner starken Antitumor- und akariziden Aktivität . Seine komplexe Struktur und die Herausforderungen im Zusammenhang mit seiner Synthese unterscheiden es weiter von anderen ähnlichen Verbindungen.

Biologische Aktivität

Altemicidin is a natural product derived from the bacterium Streptomyces sioyaensis, first isolated in 1989. This compound has garnered attention due to its potent biological activities, particularly as an antitumor agent and its role as a tRNA synthetase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its biosynthetic pathways.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

- A 5,6-cis-fused azaindane bicycle

- An α,α-quaternary-α-amino stereocenter

- A sulfonamide side chain derived from L-cysteine

This structural complexity contributes to its biological activity, particularly its ability to inhibit tRNA synthetases.

This compound and its derivatives SB-203207 and SB-203208 act primarily through the inhibition of tRNA synthetases. These enzymes are crucial for protein synthesis, as they facilitate the attachment of amino acids to their corresponding tRNA molecules. The inhibition of these enzymes can disrupt protein synthesis in cancer cells, leading to cell death.

Inhibition Potency

- SB-203208 exhibits low nanomolar inhibitory activity (1.4 to 1.7 nM) against tRNA synthetases from various pathogens, including Staphylococcus aureus and Candida albicans .

- This compound has shown IC50 values of 0.84 μg/mL against L1210 lymphocytic leukemia and 0.82 μg/mL against IMC carcinoma cell lines .

Biological Activity Against Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across various cancer cell lines:

| Cell Line | IC50 (μg/mL) |

|---|---|

| L1210 lymphocytic leukemia | 0.84 |

| IMC carcinoma | 0.82 |

| Hep G2 (Hepatocellular carcinoma) | 0.78 |

| AGS (Gastric cancer) | 1.5 |

These results indicate that this compound is particularly effective against hematological malignancies and solid tumors .

Case Studies and Research Findings

- Antitumor Activity : In a study published in Nature Communications, researchers highlighted the antitumor properties of this compound derivatives, demonstrating their effectiveness in inhibiting tumor growth in vivo .

- Synthetic Pathways : A distinct synthetic pathway for this compound was reported, showcasing an abiotic strategy that simplifies the synthesis process while retaining biological activity . This research emphasizes the potential for developing analogs with improved efficacy or reduced toxicity.

- Biosynthesis : The biosynthetic pathway of this compound involves several enzymatic steps where L-cysteine is converted into the sulfonamide side chain through oxidations mediated by iron(II)-containing enzymes . This pathway not only elucidates the origin of the sulfonamide group but also opens avenues for biotechnological applications in producing similar compounds.

Eigenschaften

IUPAC Name |

(4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6-,8+,9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRFZUPFQKSXPV-VPFIQFBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C[C@@H]([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925120 | |

| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125399-82-8 | |

| Record name | (4aR,6S,7R,7aS)-4-(Aminocarbonyl)-7-[[2-(aminosulfonyl)acetyl]amino]-2,4a,5,6,7,7a-hexahydro-6-hydroxy-2-methyl-1H-cyclopenta[c]pyridine-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125399-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altemicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125399828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTEMICIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E2X82JVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.